N'-{(E)-[2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide
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Overview
Description
N’-{(E)-[2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide is a complex organic compound with a molecular formula of C23H15N5O2S2 and a molecular weight of 457.536. This compound is known for its unique structure, which includes a benzothiazole moiety, a pyridopyrimidine core, and a benzohydrazide group. It is primarily used in scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of N’-{(E)-[2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide involves multiple steps. One common method includes the condensation of 2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with benzohydrazide under reflux conditions. The reaction typically uses ethanol as a solvent and may require a catalyst such as piperidine to facilitate the condensation process
Chemical Reactions Analysis
N’-{(E)-[2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The benzothiazole moiety can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfanyl group.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form Schiff bases or hydrazones.
Scientific Research Applications
N’-{(E)-[2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticonvulsant, antimicrobial, and anticancer activities.
Biological Research: The compound is used to investigate its effects on various biological pathways and molecular targets, including its interaction with enzymes and receptors.
Chemical Research: Researchers use this compound to study its reactivity and to develop new synthetic methodologies for related compounds.
Mechanism of Action
The mechanism of action of N’-{(E)-[2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide involves its interaction with specific molecular targets. For example, its anticonvulsant activity is attributed to its binding to GABA receptors, which modulate inhibitory neurotransmission in the brain . The compound may also inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
N’-{(E)-[2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide is unique due to its combination of a benzothiazole moiety and a pyridopyrimidine core. Similar compounds include:
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazides: These compounds share the benzothiazole moiety but differ in the substituents on the hydrazide group.
Benzothiazole derivatives: Compounds such as 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(2-chloro-4-dimethylaminophenyl)methylideneacetohydrazide have similar structures but different substituents, leading to variations in their biological activities.
Properties
Molecular Formula |
C23H15N5O2S2 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-[(E)-[2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C23H15N5O2S2/c29-20(15-8-2-1-3-9-15)27-24-14-16-21(26-19-12-6-7-13-28(19)22(16)30)32-23-25-17-10-4-5-11-18(17)31-23/h1-14H,(H,27,29)/b24-14+ |
InChI Key |
AJKRIRNHEAHEHJ-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=C(N=C3C=CC=CN3C2=O)SC4=NC5=CC=CC=C5S4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=C(N=C3C=CC=CN3C2=O)SC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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